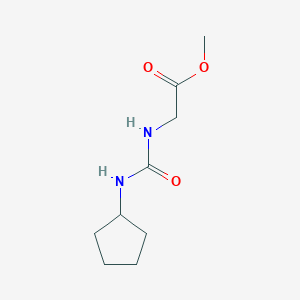

methyl N-(cyclopentylcarbamoyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(cyclopentylcarbamoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-14-8(12)6-10-9(13)11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISSNMVSFGUDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

In the 1H NMR spectrum of methyl N-(cyclopentylcarbamoyl)glycinate, each unique proton environment gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment of the protons. The protons of the methyl ester group are expected to appear as a singlet at approximately 3.7 ppm. The methylene (B1212753) protons of the glycine (B1666218) unit would likely resonate as a doublet around 4.0 ppm, owing to coupling with the adjacent N-H proton. The methine proton of the cyclopentyl group attached to the nitrogen is anticipated to be found further downfield, around 3.9 ppm, due to the deshielding effect of the adjacent nitrogen atom. The methylene protons of the cyclopentyl ring would produce complex multiplets in the upfield region, typically between 1.4 and 1.9 ppm. The amide proton (N-H) would likely appear as a broad singlet or a triplet between 6.0 and 8.0 ppm, with its chemical shift being sensitive to solvent and concentration.

Predicted 1H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopentyl CH2 | 1.4 - 1.9 | m | 8H |

| Cyclopentyl CH | ~3.9 | m | 1H |

| Glycinate (B8599266) CH2 | ~4.0 | d | 2H |

| Methyl Ester CH3 | ~3.7 | s | 3H |

| Amide NH | 6.0 - 8.0 | t | 1H |

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and amide functional groups are expected to be the most downfield, with predicted chemical shifts around 170 ppm and 158 ppm, respectively. The methyl carbon of the ester group would likely appear at approximately 52 ppm. The methylene carbon of the glycine unit is predicted to resonate around 43 ppm. The methine carbon of the cyclopentyl ring attached to the nitrogen is expected at about 53 ppm, while the other cyclopentyl methylene carbons would be found in the 23-33 ppm range.

Predicted 13C NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopentyl CH2 | 23 - 33 |

| Cyclopentyl CH | ~53 |

| Glycinate CH2 | ~43 |

| Methyl Ester CH3 | ~52 |

| Amide C=O | ~158 |

| Ester C=O | ~170 |

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the N-H proton and the adjacent glycinate CH2 protons, and among the protons of the cyclopentyl ring. An HSQC spectrum would reveal correlations between protons and their directly attached carbons, for example, linking the methyl ester protons to the corresponding methyl carbon.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. A prominent N-H stretching vibration for the secondary amide is expected in the region of 3300-3500 cm-1. scispace.com The carbonyl (C=O) stretching vibrations for the ester and amide groups would likely appear as strong, distinct bands around 1735-1750 cm-1 and 1640-1680 cm-1, respectively. vscht.czlibretexts.org The C-N stretching of the amide and the C-O stretching of the ester would be observed in the fingerprint region, between 1000 and 1300 cm-1. researchgate.net The presence and nature of hydrogen bonding can be inferred from the broadening and shifting of the N-H and C=O absorption bands.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-N Stretch (Amide) | 1200 - 1400 | Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental formula. For this compound (C9H16N2O3), the calculated monoisotopic mass is 200.1161 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of atoms within the molecule. Common fragmentation pathways for N-acylglycine methyl esters include the cleavage of the amide bond. nih.govnih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the N-CO bond, leading to the formation of characteristic fragment ions. nih.govrsc.org The analysis of these fragment ions can help to piece together the structure of the parent molecule.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure |

|---|---|

| 200 | [M]+• (Molecular Ion) |

| 169 | [M - OCH3]+ |

| 141 | [M - COOCH3]+ |

| 113 | [Cyclopentyl-N=C=O]+• |

| 88 | [H2N-CH2-COOCH3]+• |

| 83 | [Cyclopentyl-NH2]+• |

Chromatographic Separations and Detection Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column, would be a suitable approach. nih.govgoogle.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, possibly with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.com Detection could be achieved using a UV detector, as the amide and ester carbonyl groups exhibit some UV absorbance, typically at low wavelengths (around 200-220 nm). utwente.nl

Gas chromatography (GC) could also be employed for the analysis of this compound, particularly if it is sufficiently volatile and thermally stable. nih.gov If not, derivatization to a more volatile species might be necessary. nih.govucdavis.edu A capillary GC column with a polar stationary phase would likely provide good separation. Mass spectrometry is a common detector for GC, providing both quantitative data and structural information.

Other Advanced Analytical Approaches

Beyond chromatography, a range of other sophisticated analytical methods are crucial for a complete understanding of the chemical and physical properties of "this compound."

While "this compound" is not inherently chiral, the introduction of a chiral center, for instance by using an enantiomerically pure cyclopentanol (B49286) derivative in its synthesis, would render it optically active. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule in solution.

The CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For a chiral derivative of "this compound," the carbamoyl (B1232498) and ester groups would act as chromophores. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral center and to study the preferred conformations of the flexible cyclopentyl and glycinate moieties in different solvents.

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of all atoms.

Table 3: Hypothetical Crystallographic Data for a Carbamoyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) ** | 95.43 |

| Volume (ų) | 856.7 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.234 |

| R-factor (%) | 4.5 |

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of organic compounds. nih.govreachdevices.com In the context of research on "this compound," TLC is an invaluable tool for:

Reaction Monitoring: The progress of the synthesis of "this compound" can be easily followed by TLC. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized over time.

Purity Assessment: TLC provides a quick check of the purity of the synthesized compound. A pure compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For "this compound," a typical TLC analysis would involve using a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. Visualization of the spots can be achieved by using a UV lamp (if the compound has some UV absorbance) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor.

Mechanistic Investigations of Carbamoyl Formation and Reactivity

Radical Mechanisms in Carbamoylation Reactions and their Initiators

Carbamoylation reactions can proceed through radical pathways, offering alternative synthetic routes to the formation of carbamate (B1207046) linkages. These reactions typically involve the generation of a carbamoyl (B1232498) radical, which can then participate in various addition and coupling reactions. researchgate.netnih.gov Although no studies have specifically detailed the radical-mediated synthesis or reactions of methyl N-(cyclopentylcarbamoyl)glycinate, the general principles of carbamoyl radical generation are applicable.

Carbamoyl radicals are nucleophilic intermediates that can be generated from a variety of precursors. nih.gov Traditional methods have relied on the activation of stoichiometric amounts of acyl chalcogenides using radical initiators or photolytic cleavage. nih.gov More contemporary approaches utilize catalytic methods, including hydrogen atom transfer (HAT) processes from formamides or electron transfer mechanisms. researchgate.netnih.gov

The generation of carbamoyl radicals can be initiated by several means:

Chemical Oxidants: Reagents like potassium persulfate (K₂S₂O₈) in the presence of a silver salt catalyst can be used to generate carbamoyl radicals from precursors such as oxamic acids. researchgate.net

UV Light: Photolytic cleavage of weak bonds in precursor molecules can initiate radical formation. researchgate.net

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating carbamoyl radicals under mild conditions. researchgate.netnih.gov This can involve the reduction of activated oxamic acids or the oxidation of potassium oxamate (B1226882) salts. researchgate.net Organic catalysts can also be employed to generate carbamoyl radicals from their corresponding chlorides using low-energy photons. nih.gov

A common radical initiator used in organic chemistry is azobisisobutyronitrile (AIBN), which decomposes upon heating or irradiation to produce nitrogen gas and two carbon-centered radicals. wikipedia.org These radicals can then initiate a chain reaction. masterorganicchemistry.com Other initiators include organic peroxides, such as benzoyl peroxide, which cleave at the weak oxygen-oxygen bond to form radicals. wikipedia.org

The table below summarizes various methods for generating carbamoyl radicals and the types of initiators involved.

| Precursor | Initiator/Catalyst | Method |

| Oxamic Acids | Silver salt / K₂S₂O₈ | Chemical Oxidation |

| Activated Oxamic Acids | Photoredox Catalyst | Photoredox Reduction |

| Potassium Oxamate Salts | Photoredox Catalyst / Pd Catalyst | Photoredox Oxidation / Cross-coupling |

| Carbamoyl Chlorides | Nucleophilic Organic Catalyst / Blue LEDs | Photochemical Activation |

| Formamides | Dual Photoredox/HAT Catalysis | Hydrogen Atom Transfer |

Equilibrium Studies of Carbamate Formation in Biological and Chemical Systems

Carbamate formation is a reversible reaction, and the position of the equilibrium is crucial in both biological and chemical contexts. sci-hub.boxresearchgate.net In biological systems, the reversible formation of carbamates from carbon dioxide and amine groups is a key physiological process. For instance, the enzyme RuBisCO, essential for carbon fixation in photosynthesis, utilizes a lysine (B10760008) carbamate at its active site to bind a magnesium ion. wikipedia.org This carbamate is formed from the reaction of an uncharged lysine side chain with a molecule of carbon dioxide. wikipedia.org

In chemical systems, the equilibrium between amines, carbon dioxide, and carbamates is fundamental to processes such as CO₂ capture. sci-hub.boxresearchgate.net The reaction involves the nucleophilic attack of a deprotonated amine on a molecule of CO₂ to form a carbamate. sci-hub.box This equilibrium is pH-dependent, with three parallel reversible reactions occurring between the free amine and dissolved CO₂, carbonic acid, and the bicarbonate ion. sci-hub.box

The general equilibrium for carbamate formation from a secondary amine, such as the cyclopentylamino moiety in this compound, and carbon dioxide can be represented as:

R₂NH + CO₂ ⇌ R₂NCOOH

This carbamic acid is then typically deprotonated by another amine molecule to form a stable carbamate salt: researchgate.net

R₂NCOOH + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺

The stability of the resulting carbamate is influenced by several factors, including the basicity of the amine and the reaction conditions. Studies on various amines have shown that the equilibrium constants for carbamate formation are highly dependent on the structure of the amine. researchgate.net

Solvolysis Mechanisms of Carbamoyl Chlorides and Related Electrophiles

Carbamoyl chlorides are important precursors in the synthesis of carbamates, including structures analogous to this compound. nih.govwikipedia.org The solvolysis of carbamoyl chlorides, which involves the reaction of the carbamoyl chloride with a solvent such as water or an alcohol, has been the subject of detailed mechanistic studies. nih.gov

The solvolysis of N,N-disubstituted carbamoyl chlorides, such as N,N-dimethylcarbamoyl chloride, typically proceeds through a unimolecular (Sₙ1) mechanism. nih.gov This involves the rate-determining ionization of the carbamoyl chloride to form a carbamoyl cation and a chloride ion, followed by rapid attack of the solvent on the cation. nih.gov The operation of a "mass law" effect, where the rate of solvolysis decreases as the reaction progresses due to the return of the chloride ion to the carbamoyl cation, provides evidence for this Sₙ1 pathway. nih.gov

In contrast, the introduction of an aryl group on the nitrogen atom, as in N-methyl-N-phenylcarbamoyl chloride, reduces the rate of solvolysis. nih.gov The mechanism of hydrolysis for carbamates themselves can vary. For tertiary carbamates, hydrolysis generally occurs via a BAc2 mechanism (base-catalyzed acyl substitution). scielo.br For secondary carbamates, the mechanism can be either a unimolecular elimination or a BAc2 pathway, depending on the nature of the leaving group. scielo.br

The relative rates of solvolysis for various carbamoyl chlorides in ethanol (B145695) at 50.0 °C highlight the influence of the substituents on the nitrogen atom. nih.gov

| Carbamoyl Chloride | Relative Rate |

| Morpholino | 0.60 |

| Me₂NCOCl | 1.00 |

| n-Bu₂NCOCl | 2.8 |

| n-Pr₂NCOCl | 3.0 |

| Et₂NCOCl | 4.5 |

| Piperidino | 8.36 |

| i-Pr₂NCOCl | 232 |

Kinetic and Thermodynamic Parameters Governing Carbamate Bond Formation and Cleavage

The formation and cleavage of the carbamate bond are governed by specific kinetic and thermodynamic parameters. The rate law for the reaction of amines with carbon dioxide often includes terms for both an uncatalyzed and a hydroxide-catalyzed pathway. researchgate.net

rate = kamine[R₂NH][CO₂] + k'amine[R₂NH][OH⁻][CO₂]

For the uncatalyzed reaction, the rate constants (kamine) at 10°C follow a Brønsted relationship, where the logarithm of the rate constant is proportional to the pKₐ of the amine. researchgate.net This relationship indicates that more basic amines generally react faster with carbon dioxide. researchgate.net However, for highly basic amines, the rate of carbamate formation becomes nearly independent of basicity. researchgate.net In these cases, it is suggested that proton transfer may become the rate-limiting step. researchgate.net

The cleavage of the carbamate bond, or decarboxylation, can be catalyzed by acid. The second-order rate constants for the hydrogen ion-catalyzed decarboxylation of carbamates also exhibit a Brønsted relationship with the pKₐ of the parent amine. researchgate.net

Thermodynamic analysis of carbamate formation is crucial for applications like CO₂ capture, as it determines the energy required for both absorption and regeneration of the amine. repec.org The stability of the carbamate is a key factor, with less stable carbamates requiring less energy for CO₂ desorption. repec.org The cleavage of carbamates can also be induced by other reagents, such as trimethylsilyl (B98337) iodide (TMSI), which facilitates the loss of CO₂. nih.gov

The following table presents Brønsted parameters for the uncatalyzed reaction of amines with carbon dioxide at 10°C. researchgate.net

| Amine Type | m | Y |

| Primary and Secondary Amines | 0.43 | -1.50 |

| Hydrazine and Hydroxylamine Derivatives | 0.48 | -0.20 |

Conformational Analysis and Theoretical Chemistry Studies

Computational Approaches for Conformational Flexibility and Preferred Geometries

The flexibility of methyl N-(cyclopentylcarbamoyl)glycinate arises from several rotatable bonds, including those in the cyclopentyl ring, the carbamate (B1207046) linkage, and the glycinate (B8599266) backbone. Determining the preferred three-dimensional arrangement of the molecule requires a thorough exploration of its potential energy surface.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of flexible molecules like this compound. These methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. Force fields, which are sets of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions, are central to MM calculations.

To systematically explore the conformational possibilities, MM is often coupled with conformational search algorithms. A widely used approach is the Monte Carlo (MC) method. In an MC conformational search, random changes are made to the torsional angles of the molecule, generating a new conformation. The energy of this new conformation is calculated using MM, and the decision to accept or reject it is based on a probability criterion, typically the Metropolis criterion, which allows for the acceptance of higher energy conformations to a certain extent, enabling the system to escape local energy minima and explore a wider range of the conformational space. This iterative process generates a collection of low-energy conformers, providing insight into the molecule's flexibility and the energetically accessible shapes it can adopt.

For this compound, this approach would involve random rotations around the C-N bonds of the carbamate and the C-C and C-O bonds of the glycinate moiety, as well as considering the puckering of the cyclopentyl ring.

Once a set of low-energy conformers is identified through methods like MM and Monte Carlo searches, their geometries and relative energies can be refined using more accurate but computationally intensive quantum mechanical methods. Ab initio and Density Functional Theory (DFT) calculations provide a more detailed description of the electronic structure and energetics of a molecule.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation without empirical parameters, offering a high level of theory. DFT, on the other hand, approximates the electronic energy based on the electron density, providing a favorable balance between accuracy and computational cost for many systems.

For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be employed to optimize the geometry of the conformers obtained from the initial search. Subsequent frequency calculations can confirm that these structures are true energy minima and provide thermodynamic data, such as Gibbs free energies, to determine the relative populations of the different conformers at a given temperature. These calculations offer a more precise understanding of the preferred geometries and the energy differences between them. Theoretical studies on related N-acylhydrazone derivatives have successfully used DFT to reveal significant shifts in preferred dihedral angles upon methylation, highlighting the sensitivity of molecular conformation to subtle structural changes nih.gov.

Quantum Chemical Analysis of Amide Resonance and Rotational Barriers in Carbamate Moieties

The carbamate group in this compound is a key structural feature that significantly influences its conformational properties. The partial double bond character of the C-N bond, a result of amide resonance, leads to a planar arrangement of the atoms involved and a substantial energy barrier to rotation around this bond.

Quantum chemical calculations are instrumental in quantifying the extent of this resonance and the magnitude of the rotational barrier. The barrier for rotation about an N-alkylcarbamate C(carbonyl)-N bond is typically around 16 kcal/mol nih.gov. However, this can be influenced by substituents. For instance, electron-withdrawing groups on the nitrogen can lower the rotational barrier nih.govnd.edu.

Theoretical methods can be used to map the potential energy surface as a function of the dihedral angle of the C-N bond. By calculating the energy of the molecule at various points along the rotation, the transition state for rotation can be identified, and the height of the energy barrier can be determined. Studies on N-acyl pyrrolidine-2,5-dicarboxylic acid derivatives, which also feature an amide bond, have shown that the rotational barriers are sensitive to the steric bulk of the N-acyl substituent and the polarity of the medium rsc.org. For example, bulkier substituents can destabilize the ground state, leading to a lower rotational barrier rsc.org.

The solvent can also play a crucial role in modulating the rotational barrier in carbamates, although its effect can be complex and depends on the relative polarity of the ground and transition states nd.edunih.govacs.org. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can provide insights into these environmental influences on the conformational dynamics of the carbamate moiety in this compound researchgate.net.

Investigation of Intermolecular and Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

Hydrogen bonding plays a critical role in determining the conformation of molecules and their interactions with their environment. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygens of the carbamate and the ester group, as well as the nitrogen atom of the carbamate, can act as hydrogen bond acceptors. Intramolecular hydrogen bonds can lead to the formation of stable, cyclic-like structures. For instance, a hydrogen bond between the N-H proton and the ester carbonyl oxygen could stabilize a folded conformation. The formation of such bonds is often characterized by specific ring structures, such as C5 and C7 motifs in N-protected gabapentin (B195806) derivatives researchgate.net.

Intermolecular hydrogen bonds, on the other hand, are crucial for the formation of dimers or larger aggregates in the solid state or in non-polar solvents. In crystals of related compounds like methyl pyrrole-2-carboxylate, intermolecular N-H···O hydrogen bonds lead to the formation of chains and dimers mdpi.com. The relative stability of intra- versus intermolecular hydrogen bonds can be influenced by the solvent polarity; polar solvents can compete for hydrogen bonding sites and disrupt intramolecular interactions in favor of solute-solvent hydrogen bonds.

Computational methods can be used to identify and characterize these hydrogen bonds. Geometric criteria (distance and angle) and analysis of the electron density, for example, through the Atoms in Molecules (AIM) theory, can confirm the presence of hydrogen bonds and estimate their strength. Theoretical investigations on N-acetyl-N′-methylprolineamide have shown that intramolecular hydrogen bonds are significant for stability in the gas phase, but their influence diminishes in solution due to interactions with the solvent rsc.org.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Binding Site Interactions

To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are powerful computational tools.

Molecular Docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.govnih.govresearchgate.netmdpi.comsemanticscholar.org. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. This can provide initial hypotheses about the binding mode of this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the binding pocket.

Molecular Dynamics (MD) Simulations provide a more dynamic and detailed picture of the ligand-protein complex over time dovepress.comnih.govresearchgate.netrsc.org. Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules. This allows for the observation of the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. MD simulations can be used to:

Assess the stability of the docked pose over time.

Identify stable hydrogen bonds and other interactions.

Calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone.

Explore conformational changes in the protein upon ligand binding.

For this compound, MD simulations could reveal how the flexibility of the cyclopentyl group and the glycinate tail allows the molecule to fit optimally within a binding site and maintain key interactions.

Quantitative Structure-Activity Relationships (QSAR) and Structural Similarity Assessments

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study would involve:

Data Set: A collection of molecules with known biological activities.

Molecular Descriptors: Calculation of a wide range of descriptors for each molecule, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Rigorous validation of the model to ensure its predictive power.

While no specific QSAR studies on this compound were found, studies on related N-benzoyl amino esters have explored structure-activity relationships for antifungal activity scielo.org.mx. Such approaches could be applied to understand which modifications to the cyclopentyl ring, the glycinate moiety, or the carbamate linker might enhance a particular biological effect.

Structural Similarity Assessments are used to compare the structure of a query molecule to a database of other chemical structures nih.govrcsb.org. This can be useful for identifying compounds with similar properties or potential biological activities. Similarity is typically quantified using a similarity index, such as the Tanimoto coefficient, which is calculated based on molecular fingerprints (binary representations of structural features). A structural similarity search for this compound in chemical databases like PubChem could identify known compounds with similar scaffolds, providing clues about its potential biological targets or chemical properties nih.gov.

Theoretical Studies on Amino Acid Metabolism and Related Chemical Processes

Theoretical and computational chemistry provide powerful tools for investigating the intricate mechanisms of amino acid metabolism and related chemical processes at a molecular level. While specific theoretical studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous compounds, such as glycine (B1666218) derivatives and N-acyl amino acids, offers significant insights into the probable conformational behavior and metabolic pathways relevant to this molecule. These studies employ quantum chemical calculations to elucidate reaction mechanisms, predict molecular geometries, and understand the energetics of metabolic transformations.

Quantum chemistry methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the potential energy surfaces of molecules. mdpi.com These computational approaches allow for the determination of stable conformers, transition states, and the energetic barriers of chemical reactions, providing a detailed picture of molecular behavior that is often difficult to capture through experimental methods alone. acs.org

Conformational Analysis of N-Acylglycine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is a cornerstone of theoretical studies in medicinal and biological chemistry. For N-acylglycine derivatives, theoretical calculations are used to identify the most stable conformations, which are crucial for understanding their interactions with enzymes and receptors.

For instance, studies on N-acetylglycine, a structural analogue of this compound, have revealed the existence of multiple stable conformations. nih.gov These conformers are characterized by different dihedral angles of the peptide bond and the orientation of the acetyl and carboxyl groups. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. It has been shown that intramolecular hydrogen bonds play a significant role in stabilizing certain conformations of N-acetylated amino acids, and these bonds are generally stronger than in their non-substituted counterparts. nih.gov

The conformational landscape of these molecules is explored by systematically rotating key dihedral angles and calculating the corresponding energy. The results of such analyses are often visualized as Ramachandran-like plots, which map the energetically favorable and unfavorable regions of conformational space.

| Conformer | Relative Energy (kcal/mol) at MP2/6-31++G** Level | Key Dihedral Angles (degrees) | Presence of Intramolecular H-bond |

|---|---|---|---|

| NAG1 | 0.00 | ϕ ≈ -180, ψ ≈ 180 | No |

| NAG2 | 0.58 | ϕ ≈ -75, ψ ≈ 80 | No |

| NAG3 | 1.25 | ϕ ≈ 75, ψ ≈ -80 | No |

| NAG4 | 2.10 | ϕ ≈ -150, ψ ≈ 0 | Yes |

This table presents representative data for N-acetylglycine, an analogue of this compound, to illustrate the application of theoretical methods in conformational analysis. nih.gov The stability of conformers is influenced by steric and electronic effects, with the most stable conformer (NAG1) having the lowest relative energy.

Theoretical Insights into Metabolic Pathways

Theoretical studies are also pivotal in elucidating the mechanisms of metabolic reactions. For N-carbamoyl amino acids, understanding their formation and degradation is crucial. One proposed prebiotic pathway for the formation of N-carbamoyl-α-amino acids involves the reaction of α-aminonitriles with carbon dioxide to form hydantoins, which are then hydrolyzed. nih.gov Computational studies can model the reaction steps, identify intermediates and transition states, and calculate the activation energies, thereby assessing the feasibility of such pathways under specific conditions.

Furthermore, the metabolism of N-acyl amino acids can involve enzymatic hydrolysis of the amide bond. Theoretical models can simulate the enzyme-substrate interactions, providing insights into the catalytic mechanism. For example, quantum chemical calculations have been used to study the methyl transfer step in glycine N-methyltransferase, an enzyme involved in glycine metabolism. acs.org These studies can elucidate the role of specific amino acid residues in the active site and the energetics of the reaction.

In the context of drug metabolism, computational approaches can predict the sites of metabolism by various enzymes, such as cytochrome P450s. By calculating the activation energies for reactions at different positions on the molecule, it is possible to predict the most likely metabolic products. While specific studies on this compound are lacking, the principles derived from theoretical studies of related compounds are applicable.

Applications and Advanced Research Directions

Methyl N-(cyclopentylcarbamoyl)glycinate as a Key Building Block in Advanced Organic Synthesis

This compound serves as a versatile building block in advanced organic synthesis, primarily owing to the presence of multiple reactive sites that can be selectively manipulated. The carbamate (B1207046) linkage, ester group, and the N-H bond provide opportunities for a variety of chemical transformations. Organic carbamates, in general, are crucial as protecting groups for amines and amino acids in peptide chemistry and other synthetic procedures. acs.orgnih.gov The stability of the carbamate group, which is a hybrid of an amide and an ester, makes it more resistant to in vivo hydrolysis compared to esters and carbonates alone. acs.org This inherent stability, coupled with its ability to participate in hydrogen bonding and impose conformational constraints, makes it a valuable motif in the design of complex molecules. acs.org

The synthesis of carbamate derivatives often involves methodologies such as the Curtius rearrangement, where acyl azides are thermally decomposed to an isocyanate intermediate that can be trapped by nucleophiles like alcohols to form the desired carbamate. nih.gov Other methods include the use of mixed carbonates, such as those with a p-nitrophenyl moiety, which act as effective alkoxycarbonylating reagents for amines. acs.orgnih.gov The utility of this compound as a building block is exemplified in its potential for constructing larger, more complex molecules with tailored properties for various research applications.

Development of Non-Natural Amino Acids and Peptidomimetics Incorporating Carbamate Linkages

The development of non-natural amino acids and peptidomimetics is a significant area of research aimed at overcoming the limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.gov Carbamate linkages are frequently incorporated into these structures as isosteres of the native amide bond to enhance their therapeutic potential. acs.orgnih.gov This substitution improves resistance to enzymatic degradation by peptidases, increases cell membrane permeability, and can modulate biological activity. acs.orgnih.gov

Recent synthetic strategies for constructing non-natural α-amino acid skeletons have explored the intramolecular rearrangement of carbamates. acs.orgnih.gov For example, a novel method utilizes a (pyridin-2-yl) carbamate to induce a carbonyl migration, affording a variety of amino ester products in high yields. acs.orgnih.gov This transition-metal-free approach highlights the versatility of carbamates in the synthesis of complex amino acid derivatives. acs.orgnih.gov The carbamate group's ability to act as a stable and conformationally restricting element is crucial in the design of peptidomimetics that can mimic or block the biological functions of natural peptides. acs.org

| Feature | Description | Reference |

| Metabolic Stability | Carbamate linkages are more resistant to enzymatic cleavage by peptidases compared to amide bonds. | acs.orgnih.gov |

| Increased Permeability | The carbamate moiety can enhance the ability of a molecule to cross cellular membranes. | acs.org |

| Conformational Restriction | Delocalization of electrons in the carbamate group imposes a degree of conformational rigidity, which can be advantageous for target binding. | acs.org |

| Synthetic Versatility | Carbamates can be synthesized through various methods and can be used to create a diverse range of non-natural amino acids and peptidomimetics. | nih.govacs.orgnih.gov |

Research into Model Systems for Fundamental Biological and Chemical Processes

The reversible formation of carbamates from the reaction of carbon dioxide (CO2) with amine-containing compounds is a fundamental process in biology, serving as a key mechanism for CO2 transport and sensing. nih.govnih.gov This reaction is a non-enzymatic post-translational modification where CO2 reacts with the N-terminal α-amino groups or the ε-amino groups of lysine (B10760008) residues in proteins. nih.govnih.gov The study of carbamate formation in simpler systems, such as aqueous amine solutions, provides valuable insights into the molecular mechanisms of CO2 transport in biological systems. nih.govacs.org

In aqueous environments, the formation of carbamates from amines and dissolved CO2 is a pH-dependent process involving parallel reactions with CO2, carbonic acid, and bicarbonate ions. nih.govacs.org Research on these systems helps to elucidate the kinetics and equilibrium of carbamate formation, which is crucial for understanding how organisms manage CO2 levels. nih.govacs.org This chemistry is also the basis for industrial carbon capture technologies that utilize aqueous amine scrubbers, where the selective reaction of amines with CO2 forms ammonium (B1175870) carbamates. rsc.org

While carbamate formation can occur non-enzymatically, many biological processes involving CO2 transfer are catalyzed by enzymes. nih.govmdpi.com A prime example is the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which is responsible for the vast majority of atmospheric CO2 fixation in photosynthesis. nih.gov The activation of RuBisCO involves the carbamylation of a specific lysine residue within its active site. nih.gov

Carbonic anhydrases are another class of enzymes that play a critical role in CO2 transport and metabolism by catalyzing the rapid interconversion of CO2 and bicarbonate. asknature.org Studying these enzymatic systems provides a deeper understanding of the principles of biological CO2 capture and conversion. mdpi.comacs.org The insights gained from this research can inspire the design of more efficient artificial catalysts for CO2 utilization. acs.org

| Process | Key Features | Biological/Chemical Relevance | Reference |

| Non-Enzymatic Carbamate Formation | Reversible reaction between CO2 and amines (e.g., N-termini of proteins, lysine side chains). | CO2 transport in blood (hemoglobin), CO2 sensing. | nih.govnih.gov |

| Aqueous Amine-CO2 Systems | pH-dependent equilibrium between amines, CO2, carbonic acid, bicarbonate, and carbamates. | Model for biological CO2 transport and industrial carbon capture. | nih.govacs.orgrsc.org |

| Enzymatic CO2 Fixation (RuBisCO) | Activation via carbamylation of a lysine residue in the active site. | Key step in photosynthesis and global carbon cycle. | nih.gov |

| Enzymatic CO2/Bicarbonate Interconversion | Catalyzed by carbonic anhydrases for rapid equilibration. | Maintenance of acid-base balance and CO2 transport out of tissues. | asknature.org |

Targeted Functionalization of Peptides, Specifically at the N-Terminus with Glycine (B1666218) Residues

The selective modification of peptides and proteins at specific sites is a powerful tool in chemical biology and drug development. The N-terminus of a peptide or protein presents a unique site for chemical modification due to the lower pKa of the α-amino group compared to the ε-amino group of lysine residues. ccspublishing.org.cn This difference in reactivity allows for site-selective functionalization under controlled pH conditions. ccspublishing.org.cn

Recent advancements have focused on developing methods for the specific labeling of N-terminal glycine residues. molchanges.comnih.gov One such strategy involves the use of 1,3-diphenyl-1,3-diones to selectively react with N-terminal glycine, producing fluorescent pyrrole-based products. molchanges.comnih.gov This method is highly selective due to a "dual activation" mechanism that is specific to the α-methylene group of glycine. molchanges.com Another approach utilizes reductive alkylation with aldehyde derivatives, which has been shown to achieve high conversion and selectivity for the N-terminus of peptides with various amino acid residues, including glycine. nih.govresearchgate.netrsc.org Such targeted functionalization enables the attachment of various molecular probes, tags, or therapeutic agents to peptides and proteins. nih.gov

Design and Synthesis of Carbamate Derivatives for Use as Chemical Probes and Standards in Research

The inherent properties of the carbamate group, such as its stability and ability to engage in specific molecular interactions, make it a valuable component in the design of chemical probes and research standards. acs.orgnih.gov Carbamate derivatives can be synthesized to incorporate reporter groups, such as fluorophores or biotin, allowing for the detection and study of biological processes. researchgate.net

The synthesis of these derivatives can be achieved through various established chemical methodologies, providing a toolkit for creating a wide array of functionalized molecules. nih.gov For instance, the development of methods to trap carbamate post-translational modifications using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) allows for the identification and characterization of CO2-binding sites on proteins. nih.gov This approach converts the transient carbamate into a stable derivative that can be analyzed by mass spectrometry, thereby providing a powerful tool for proteomics research. nih.gov The design and synthesis of well-characterized carbamate derivatives are also essential for use as standards in analytical methods and for calibrating instruments.

Exploration of Chiral Properties and the Development of Enantioselective Methodologies for Carbamate Synthesis

The introduction of chirality into molecules is a cornerstone of modern pharmaceutical and materials science, as the three-dimensional arrangement of atoms can profoundly influence biological activity and material properties. While specific research into the chiral properties of this compound is not extensively documented in publicly available literature, the broader field of carbamate synthesis has seen significant advancements in the development of enantioselective methodologies. These methods are critical for accessing optically pure carbamates, which are valuable intermediates and structural motifs in a wide array of biologically active compounds.

The exploration of chirality in carbamates generally involves two main approaches: the synthesis of molecules with stereogenic centers and the creation of axially chiral compounds. The development of catalytic enantioselective methods is paramount, as it allows for the efficient production of a desired enantiomer from a prochiral substrate, avoiding the need for classical resolution of racemic mixtures.

Recent research has highlighted several powerful strategies for the enantioselective synthesis of carbamates. These methodologies often employ chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of the reaction.

One notable advancement is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines. This method provides a direct route to a variety of axially chiral carbamates with high yields and excellent enantioselectivities. rsc.org The utility of this approach has been demonstrated through the late-stage modification of natural products and drug molecules, showcasing its potential for generating diverse and complex chiral structures. rsc.org

Another significant area of development is the enantioselective synthesis of cyclic carbamates. These structures are prevalent in many small-molecule therapeutics. nih.govnih.govepa.gov A novel approach involves the use of a bifunctional organocatalyst to facilitate the reaction between an unsaturated basic amine and carbon dioxide. nih.govnih.govacs.org This catalyst is designed to stabilize a carbamic acid intermediate and activate it for a subsequent enantioselective carbon-oxygen bond formation, leading to the creation of six-membered cyclic carbamates with high levels of enantioselection. nih.govnih.govacs.org

The table below summarizes key findings from recent studies on the enantioselective synthesis of carbamates, illustrating the scope and effectiveness of these emerging methodologies.

| Catalyst System | Substrate Type | Product Type | Key Findings |

| Copper(I) with a chiral ligand | Cyclic diaryliodoniums, amines, CO2 | Axially chiral carbamates | Provides direct access to a range of axially chiral carbamates with high yields and enantioselectivities. rsc.org |

| Bifunctional organocatalyst | Unsaturated basic amines, CO2 | Six-membered cyclic carbamates | Achieves good yields and high levels of enantioselection for constrained 1,3-amino alcohols featuring a chiral tertiary alcohol carbon. nih.govnih.govacs.org |

These advanced synthetic methods underscore the ongoing efforts to achieve precise control over the stereochemistry of carbamate-containing molecules. While direct studies on the chiral properties of this compound are yet to be reported, these general methodologies for enantioselective carbamate synthesis provide a solid foundation for the future production of its potential enantiomers, should a chiral center be introduced into its structure. The ability to selectively synthesize a specific enantiomer is crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.